N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazole ring fused with a triazolopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1H-pyrazole with 4-bromoaniline to form an intermediate, which is then reacted with triazolopyrimidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are crucial to ensure the safe handling of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents like bromoethane or chloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and triazolopyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13N7O |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-[4-(3-methylpyrazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H13N7O/c1-11-7-10-22(20-11)13-5-3-12(4-6-13)18-15(24)14-19-16-17-8-2-9-23(16)21-14/h2-10H,1H3,(H,18,24) |
InChI Key |
AOGNNXWEKKEMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.